molecular formula C7H11ClO2 B8404476 4-Chloro-3-methylbut-2-en-1-yl acetate CAS No. 38872-49-0

4-Chloro-3-methylbut-2-en-1-yl acetate

Cat. No. B8404476
Key on ui cas rn: 38872-49-0
M. Wt: 162.61 g/mol
InChI Key: URVYVINLDPIJEH-UHFFFAOYSA-N
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Patent
US04331814

Procedure details

1-Chloro-2-methyl-4-acetoxy-2-butene was prepared in accordance with the process described in J. Am. Chem. Soc. 72 4610 (1950) by reacting t-butyl hypochlorite with isoprene in an acetic acid medium.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1]OC(C)(C)C.[CH2:7]=[CH:8][C:9](=[CH2:11])[CH3:10].[C:12]([OH:15])(=[O:14])[CH3:13]>>[Cl:1][CH2:11][C:9]([CH3:10])=[CH:8][CH2:7][O:14][C:12](=[O:15])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClOC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(C)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(=CCOC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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